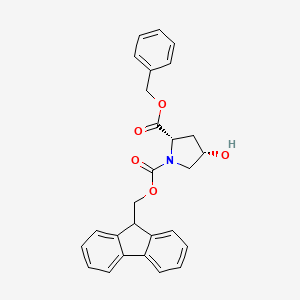

(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Description

(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative featuring a fluorenylmethyl (Fmoc) protecting group and a benzyl ester. This compound is structurally significant in organic synthesis, particularly in peptide chemistry, where Fmoc groups are widely used for amine protection due to their base-labile properties. The stereochemical configuration at positions 2 and 4 (both S) influences its reactivity and interactions in asymmetric catalysis or drug design.

Properties

IUPAC Name |

2-O-benzyl 1-O-(9H-fluoren-9-ylmethyl) (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO5/c29-19-14-25(26(30)32-16-18-8-2-1-3-9-18)28(15-19)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25,29H,14-17H2/t19-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHUWFLTKKZKSQ-DFBJGRDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855651 | |

| Record name | 2-Benzyl 1-[(9H-fluoren-9-yl)methyl] (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439290-35-4 | |

| Record name | 2-Benzyl 1-[(9H-fluoren-9-yl)methyl] (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the hydroxyl group, followed by the introduction of the fluorenylmethyl and benzyl groups through nucleophilic substitution reactions. The final step often includes deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The fluorenylmethyl and benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would regenerate the hydroxyl groups.

Scientific Research Applications

(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Its unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analog: (2R,3S,4S)-1-Benzyl 2-Methyl 4-Hydroxy-3-Methylpyrrolidine-1,2-Dicarboxylate

This compound shares a pyrrolidine backbone and hydroxyl/carboxylate functional groups but differs in stereochemistry (2R,3S,4S vs. 2S,4S) and substituents. A methyl group at position 3 and a methyl ester (vs. benzyl ester in the target compound) alter its steric and electronic profiles. Published synthesis routes for this analog involve multi-step sequences, including diastereoselective cyclization and esterification, which may contrast with the Fmoc-protected target compound’s synthesis .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Synthetic Accessibility : The target compound’s Fmoc group suggests compatibility with solid-phase peptide synthesis (SPPS), where Fmoc deprotection is achieved via piperidine. In contrast, the analog’s synthesis emphasizes diastereoselectivity, requiring precise temperature and catalyst control .

However, the bulky Fmoc group may limit solubility in non-polar solvents.

Stability : The benzyl ester in the target compound offers stability under acidic conditions, whereas the analog’s methyl ester is more prone to hydrolysis, necessitating careful handling .

Biological Activity

(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in enzyme inhibition and receptor interactions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 443.49 g/mol. The compound features a fluorenylmethyl group and a hydroxypyrrolidine moiety, which contribute significantly to its biological properties.

Structural Overview

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 439290-35-4 |

| Molecular Weight | 443.49 g/mol |

| Molecular Formula | C27H25NO5 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its unique stereochemistry enhances its binding affinity and specificity.

Key Mechanisms:

- Enzyme Inhibition: The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it may modulate the activity of enzymes related to fatty acid biosynthesis in Mycobacterium tuberculosis .

- Receptor Modulation: It can alter receptor signaling pathways, potentially affecting neuronal excitability and synaptic transmission.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

- Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound exhibit potent inhibitory effects against Mycobacterium tuberculosis and other bacterial strains .

- Neuropharmacological Effects: The compound's ability to modulate calcium currents through L-type channels suggests potential applications in treating neurological disorders such as epilepsy .

- Enzyme Interaction Studies: The compound has been utilized in studies investigating enzyme-substrate interactions, providing insights into biochemical pathways and potential therapeutic targets .

Study on Antimicrobial Properties

A study published in Antimicrobial Agents and Chemotherapy focused on the synthesis and evaluation of pyrrolidine derivatives against Mycobacterium tuberculosis. Among these compounds, this compound showed significant inhibition against the InhA enzyme, a critical target in the bacterial fatty acid biosynthesis pathway .

Neuropharmacological Research

In another study examining the effects on neuronal excitability, researchers found that the compound effectively reduced calcium influx in neuronal cells through Cav 1.2 channels. This modulation indicates potential therapeutic applications for managing seizures .

Applications in Research

The unique properties of this compound make it valuable across various scientific disciplines:

Chemistry:

- Serves as a building block for synthesizing more complex organic molecules.

Biology:

- Used in studies focused on enzyme inhibition and receptor binding interactions.

Pharmaceutical Development:

- Investigated for potential therapeutic applications in treating infectious diseases and neurological disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.